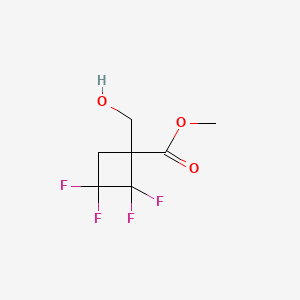

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a hydroxymethyl group and a methyl ester substituent. The compound’s cyclobutane ring is strained, but the tetrafluoro groups at positions 2 and 3 likely enhance its stability by reducing ring strain through electron-withdrawing effects.

Properties

Molecular Formula |

C7H8F4O3 |

|---|---|

Molecular Weight |

216.13 g/mol |

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3 |

InChI Key |

HSQAIGJWLNDZBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1(F)F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate generally involves:

- Construction of the cyclobutane core

- Introduction of fluorine atoms at the 2 and 3 positions

- Installation of the hydroxymethyl group at C1

- Formation of the methyl ester at C1

The synthetic route often starts from simpler cyclobutane derivatives, which are then selectively fluorinated and functionalized.

Fluorination Techniques

Selective tetrafluorination at the 2 and 3 positions of cyclobutane is typically achieved by:

- Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at activated positions.

- Nucleophilic fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or other leaving groups with fluorine.

- Direct fluorination: Using elemental fluorine or fluorine gas diluted with inert gases under low temperature to avoid over-fluorination or ring degradation.

The choice of fluorination method depends on the starting material and the desired regioselectivity.

Hydroxymethyl Group Introduction

The hydroxymethyl group at C1 is introduced by:

- Hydroxymethylation of cyclobutanone derivatives: Reaction of cyclobutanone intermediates with formaldehyde (or paraformaldehyde) under basic or acidic catalysis to yield the hydroxymethyl substituent.

- Reduction of formyl or carboxyl groups: Partial reduction of formyl or carboxyl functionalities to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4).

Esterification

The carboxylate methyl ester is typically prepared by:

- Esterification of carboxylic acids: Treating the corresponding cyclobutane-1-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid, HCl) or via Fischer esterification.

- Use of methylating agents: Such as diazomethane for methylation of carboxylate anions.

Representative Synthetic Route (Literature-Based)

Based on patent literature and research articles, a plausible synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] Cycloaddition or ring closure methods | Cyclobutane core with substituents |

| 2 | Selective fluorination | Electrophilic fluorination (e.g., Selectfluor) | Introduction of four fluorines at C2 and C3 |

| 3 | Hydroxymethylation | Reaction with formaldehyde and base/acid | Hydroxymethyl group installed at C1 |

| 4 | Carboxylation and esterification | Oxidation/carboxylation followed by esterification | Formation of methyl ester at C1 |

Specific Patent Example

A Hungarian patent (HUT65115A) describes processes for preparing diprotected 2,3-hydroxymethyl cyclobutanol derivatives, which are structurally related intermediates in the synthesis of functionalized cyclobutanes. This patent outlines protection strategies for hydroxyl groups and subsequent functional group transformations that can be adapted for fluorinated cyclobutane derivatives.

Data Tables Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Cyclobutanone or substituted cyclobutane derivatives |

| Fluorination reagent | Selectfluor, NFSI, DAST, elemental fluorine |

| Hydroxymethylation agent | Formaldehyde, paraformaldehyde |

| Esterification method | Fischer esterification with methanol and acid catalyst |

| Typical solvents | Dichloromethane, acetonitrile, methanol |

| Temperature ranges | -20°C to room temperature for fluorination; reflux for esterification |

| Reaction times | Several hours to overnight depending on step |

| Yields | Moderate to good (40-85%) depending on step and conditions |

Research Findings and Considerations

- Regioselectivity and stereochemistry: The fluorination at 2,2,3,3-positions requires careful control to avoid over-fluorination or fluorination at undesired sites. Stereochemical outcomes may affect biological activity and physical properties.

- Protecting groups: Hydroxyl groups may require protection (e.g., as benzoyl esters) during fluorination steps to prevent side reactions, as described in related patents.

- Reaction optimization: Solvent choice, temperature, and reagent stoichiometry critically affect yields and purity.

- Safety: Handling fluorinating agents requires strict safety protocols due to their reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate, also known as MTFB, is a fluorine-containing cyclic compound with the molecular formula . It belongs to the tetrafluorocyclobutane family and is used as a building block in organic synthesis because of its unique chemical and physical properties. MTFB has a molecular weight of 216.1. It is a colorless, odorless solid, soluble in organic solvents like chloroform, methanol, and ethanol. The melting point of MTFB is 61-63 °C, and its boiling point is 102-104 °C. It is considered stable, with a half-life of over 1000 years, and highly fluorinated, which makes it resistant to degradation from heat, light, and chemicals.

Applications in Scientific Experiments

MTFB has potential applications in drug discovery, material science, and catalysis. For example, it has been studied as a building block for synthetic opioids and as a precursor for self-assembled monolayers. MTFB has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction and the Michael addition. In vitro studies have shown MTFB has potential as a modulator of ion channels and ATP-binding cassette transporters, but more in vivo research is needed to determine its potential as a therapeutic agent.

Synthesis and Characterization

MTFB can be synthesized through:

- Cycloaddition of an epoxide with a fluorinated acetylene

- Condensation of a fluorinated aldehyde with a cyclic ketone

- Reduction of a fluorinated ester

Characterization of MTFB is typically performed using NMR spectroscopy, IR spectroscopy, and elemental analysis. Analytical methods for MTFB include gas chromatography, liquid chromatography, and mass spectrometry to determine its identity and purity in experimental samples.

Potential Implications

Mechanism of Action

The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two cyclobutane derivatives from recent patents (EP 4,374,877 A2):

- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: Features a trifluoroethylamino group and a dimethylbutanoate backbone.

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Contains a methylamino group and a cyclobutane ring.

Key Structural Differences:

Fluorination: The target compound’s tetrafluoro substituents contrast with the trifluoroethylamino group in the first analog, offering greater electronegativity and steric hindrance.

Hydroxymethyl Group: Unique to the target compound, this group enhances hydrogen-bonding capacity compared to the methylamino group in the second analog.

Ring Substitution : Both analogs lack the tetrafluoro and hydroxymethyl combination, which may confer distinct reactivity and solubility profiles.

Physical and Chemical Properties

*Estimated based on cyclobutane derivatives and fluorinated compounds .

Research Findings and Mechanistic Insights

- Metabolic Stability : The hydroxymethyl group in the target compound may undergo enzymatic oxidation similar to 4-(hydroxymethyl)phenylhydrazine (HMPH), forming reactive intermediates .

- Kinetic Behavior: Fluorinated cyclobutanes are expected to exhibit slower atmospheric degradation compared to non-fluorinated analogs, as inferred from tropospheric VOC studies .

- Synthetic Challenges : Fluorination steps require specialized reagents (e.g., SF4 or DAST), and the cyclobutane ring’s strain necessitates mild reaction conditions to prevent ring-opening .

Biological Activity

Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate (MTFB) is a fluorinated organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, properties, and implications based on diverse research findings.

Chemical Structure and Properties

Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has the molecular formula C8H10F4O3 and a CAS number of 1071131-42-4. The compound features a cyclobutane ring with two fluorine atoms at positions 2 and 3, a hydroxymethyl group at position 1, and an ester functional group derived from carboxylic acid. The presence of fluorine enhances the compound's lipophilicity and stability, making it suitable for various chemical and biological applications.

Synthesis Methods

The synthesis of MTFB can be achieved through various methods:

- Cycloaddition : Reaction of an epoxide with a fluorinated acetylene.

- Condensation : Combining a fluorinated aldehyde with a cyclic ketone.

- Reduction : Transforming a fluorinated ester into the desired product.

Characterization techniques such as NMR spectroscopy and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

A study involving similar fluorinated compounds showed that modifications in structure could lead to enhanced cytotoxicity against cancer cell lines. The presence of multiple fluorine atoms may influence the interaction with cellular membranes and biological targets, potentially enhancing the cytotoxic effects compared to non-fluorinated analogs .

Case Study 1: Anticancer Activity

In vitro studies have been conducted on fluorinated cyclobutane derivatives that demonstrate significant anticancer activity. These studies typically assess cell viability in response to varying concentrations of the compound. For example, one study reported that certain fluorinated derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. Although MTFB was not specifically tested, its structural characteristics suggest it may exhibit similar effects .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of cyclobutane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity due to fluorination showed increased permeability through bacterial membranes, leading to enhanced antibacterial activity. MTFB's lipophilic nature could imply similar antimicrobial potential .

Comparative Analysis

To better understand MTFB's biological activity, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 1-(fluoromethyl)cyclobutane-1-carboxylate | C6H9FO2 | Contains one fluoromethyl group; different reactivity profile. |

| Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate | C6H8F2O2 | Features two fluorine atoms; higher lipophilicity. |

| Methyl 3-hydroxymethylcyclobutane-1-carboxylate | C8H14O3 | Lacks fluorination; serves as a comparison for biological activity without fluorine influence. |

This table illustrates how variations in structure can influence biological properties such as lipophilicity and reactivity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves fluorinated cyclobutanone derivatives as precursors. A key route starts with 3-hydroxy-3-(trifluoromethyl)cyclobutanone , which undergoes esterification using methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl) under reflux conditions . Critical parameters include:

- Temperature control : Reflux (e.g., 80–100°C) to drive esterification.

- Catalyst selection : Acidic catalysts enhance reaction efficiency.

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) is used to isolate the product .

Fluorination steps may require inert atmospheres (N₂/Ar) to prevent side reactions, as fluorinated precursors are sensitive to moisture and oxygen .

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for verifying the cyclobutane ring geometry, fluorinated substituents, and hydroxymethyl group. For example, ¹H-NMR signals for methyl ester protons appear at δ ~3.8 ppm, while fluorine atoms influence neighboring proton shifts .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity (>95%) and monitors reaction progress .

Advanced: How do fluorination strategies (e.g., reagent choice, stoichiometry) influence the stereochemical outcomes of the cyclobutane ring?

Fluorination reagents like sodium trifluoromethanesulfonate or trifluoromethylating agents can dictate regioselectivity. For example:

- Electrophilic fluorination : May lead to trans-diastereomers due to steric hindrance in the cyclobutane ring .

- Radical fluorination : Can produce cis-configurations under controlled conditions.

Stoichiometric excess of fluorinating agents (1.5–2.0 eq.) is often required to achieve full substitution, but over-fluorination risks ring strain or decomposition. Computational modeling (DFT) aids in predicting stereochemical preferences .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated cyclobutane derivatives, particularly regarding metabolic stability?

Discrepancies often arise from variations in lipophilicity (logP) and enzymatic susceptibility . Strategies include:

- Comparative assays : Test the compound alongside analogs (e.g., difluoro or non-fluorinated derivatives) in hepatic microsome stability assays .

- Isotopic labeling : Use ¹⁸O or deuterium tags to track metabolic pathways.

- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic resistance by reducing cytochrome P450 binding .

Basic: What are the primary research applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry : The trifluoromethyl group enhances membrane permeability, making it a candidate for protease inhibitors or kinase modulators. The hydroxymethyl group allows conjugation to prodrugs or targeting moieties .

- Materials Science : Fluorinated cyclobutanes improve thermal stability in polymers and liquid crystals. Applications include coatings for electronic devices .

Advanced: How can computational tools predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Density Functional Theory (DFT) : Models transition states to identify favored attack sites (e.g., carbonyl vs. fluorinated carbons) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents like THF stabilize carbocation intermediates).

- Machine Learning : Predicts yields based on historical reaction data, optimizing reagent ratios and temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.